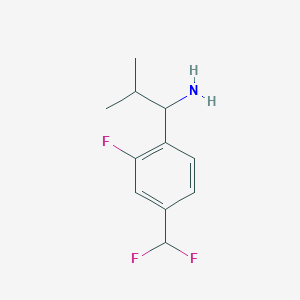
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a difluoromethyl group, a fluorophenyl group, and a methylpropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(difluoromethyl)-2-fluorobenzaldehyde with 2-methylpropan-1-amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and a solvent like dichloromethane. The reaction is carried out at room temperature and yields the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively bind to target proteins or enzymes. The fluorophenyl group contributes to the compound’s ability to interact with hydrophobic pockets in the target molecules, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(4-(Difluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine can be compared with other similar compounds such as:
1-(4-(Trifluoromethyl)-2-fluorophenyl)-2-methylpropan-1-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.
1-(4-(Difluoromethyl)-2-chlorophenyl)-2-methylpropan-1-amine: The presence of a chlorine atom instead of a fluorine atom can affect the compound’s reactivity and interaction with target molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-fluorophenyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-6(2)10(15)8-4-3-7(11(13)14)5-9(8)12/h3-6,10-11H,15H2,1-2H3 |
InChI Key |
LUPXCEIEJUJKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)






![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)

